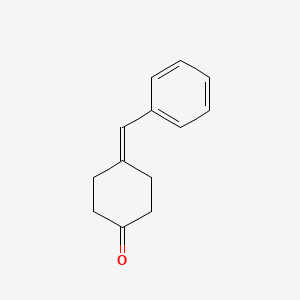

4-Benzylidenecyclohexanone

Description

Significance of Alpha, Beta-Unsaturated Ketones in Organic Synthesis and Interdisciplinary Research

4-Benzylidenecyclohexanone belongs to the class of α,β-unsaturated ketones, a group of organic compounds characterized by a ketone functional group conjugated to a carbon-carbon double bond. fiveable.mefiveable.me This arrangement of alternating double and single bonds results in a delocalized system of pi electrons, which imparts unique reactivity to the molecule. fiveable.me The core structure of α,β-unsaturated ketones serves as a versatile building block in organic synthesis, allowing for a variety of chemical transformations. fiveable.mersc.org

The electrophilic nature of both the carbonyl carbon and the β-carbon makes these compounds susceptible to nucleophilic attack at either position. wikipedia.org This dual reactivity, often referred to as vinylogous reactivity, allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the alkene. wikipedia.orgpressbooks.pub The ability to control the regioselectivity of these reactions is a key aspect of their synthetic utility. Furthermore, the presence of the conjugated system influences their spectroscopic properties, leading to characteristic absorptions in the UV-Vis spectrum. fiveable.me

The significance of α,β-unsaturated ketones extends beyond traditional organic synthesis into interdisciplinary fields. Their inherent reactivity makes them valuable probes and intermediates in medicinal chemistry and materials science. Many natural and synthetic α,β-unsaturated ketones exhibit a wide range of biological activities, and their ability to interact with biological nucleophiles is often a key aspect of their mechanism of action. nih.gov In materials science, the conjugated system of these compounds can be exploited for the development of polymers and photoactive materials. wikipedia.orgnih.gov

Overview of Benzylidene Derivatives as Key Research Targets

Benzylidene derivatives, including this compound and its analogues, are a prominent subclass of α,β-unsaturated ketones that have garnered significant attention from the research community. aip.orgaip.orgresearchgate.net These compounds are characterized by a benzylidene group attached to a cyclic or acyclic ketone. The aromatic ring of the benzylidene moiety provides a site for further functionalization, allowing for the systematic modification of the molecule's electronic and steric properties.

The interest in benzylidene derivatives stems from their diverse biological activities and their potential applications as synthons for more complex molecular architectures. aip.orgnih.gov Researchers have synthesized and evaluated a wide array of these compounds, exploring the structure-activity relationships that govern their biological effects. nih.gov For instance, variations in the substituents on the benzene (B151609) ring have been shown to significantly impact the cytotoxic potencies of certain benzylidene compounds. acs.orgnih.gov

Furthermore, the rigid, cross-conjugated dienone structure of some dibenzylidene derivatives of cyclohexanone (B45756) makes them interesting candidates for studying physicochemical properties and for the design of photoactive supramolecular systems. nih.govacs.org The E,E-geometry is often the most stable configuration for these molecules. nih.gov

Historical Context of Synthetic Methodologies and Early Investigations of this compound Analogues

The primary synthetic route to this compound and its analogues is the Claisen-Schmidt condensation. numberanalytics.comwikipedia.org This reaction, a variation of the aldol (B89426) condensation, involves the base-catalyzed reaction between an aldehyde (in this case, benzaldehyde (B42025) or a derivative) and a ketone (cyclohexanone). wikipedia.org The reaction is named after its pioneers, Rainer Ludwig Claisen and J. Gustav Schmidt, who independently published their findings on this type of condensation in 1880 and 1881. wikipedia.org

The Claisen-Schmidt condensation has been a cornerstone of organic synthesis for over a century, valued for its reliability and the ability to construct carbon-carbon bonds. researchgate.netresearchgate.net Historically, the reaction was typically carried out using strong bases like sodium hydroxide (B78521) in an appropriate solvent. wikipedia.org Early investigations into these compounds were driven by the desire to understand the fundamental principles of condensation reactions and to explore the chemical properties of the resulting α,β-unsaturated ketones.

Over the years, the methodology has been refined to improve yields, reduce reaction times, and employ more environmentally friendly conditions. aip.org The development of new catalysts and reaction conditions continues to be an active area of research, reflecting the enduring importance of this classic transformation in modern organic chemistry. researchgate.netresearchgate.net The initial explorations into the synthesis and properties of benzylidenecyclohexanone analogues laid the groundwork for their extensive study in various fields of chemical research today. numberanalytics.comnih.gov

Data Tables

Table 1: Key Compound Names Mentioned in this Article

| Compound Name |

| This compound |

| Benzaldehyde |

| Cyclohexanone |

| Dibenzylideneacetone |

| 2,6-dibenzylidene-cyclohexanone |

| 4-hydroxybenzaldehyde (B117250) |

| 2-cyclohexen-1-one |

| (E)-cinnamaldehyde |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14O |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

4-benzylidenecyclohexan-1-one |

InChI |

InChI=1S/C13H14O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-5,10H,6-9H2 |

InChI Key |

NNPPZBMARQNZGH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CCC1=CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzylidenecyclohexanone and Its Derivatives

Traditional Synthetic Approaches to Benzylidenecyclohexanones

The Claisen-Schmidt condensation is the classical and most widely used method for synthesizing benzylidenecyclohexanones. This reaction can be catalyzed by either acids or bases, with each approach having its own set of protocols and optimizations.

Acid-Catalyzed Claisen-Schmidt Condensation Protocols

In an acid-catalyzed Claisen-Schmidt condensation, a proton source facilitates the reaction between an enolizable ketone, such as cyclohexanone (B45756), and an aldehyde, like benzaldehyde (B42025). The mechanism involves the protonation of the carbonyl group of the aldehyde, making it more electrophilic and susceptible to attack by the enol form of the ketone. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated ketone product. aip.org

For instance, the synthesis of 2,6-bis(substituted benzylidene)cyclohexanones has been successfully achieved using a novel, efficient Turkish perlite (B1173460) supported nickel oxide catalyst (NPC-15). tubitak.gov.tr This heterogeneous acid catalyst, prepared by loading nickel oxide onto thermally activated Turkish perlite, demonstrated high efficacy in catalyzing the condensation of cyclohexanone and various aromatic aldehydes, resulting in good isolated yields of the desired products (90%–93%). tubitak.gov.tr The presence of Brønsted acidic sites on the catalyst, as confirmed by pyridine (B92270) adsorbed FT-IR analysis, is crucial for its catalytic activity. tubitak.gov.tr The reaction is typically carried out under specific temperature and solvent conditions to maximize the yield and purity of the final product. In one study, the reaction of 3,4-dimethoxybenzaldehyde (B141060) with cyclohexanone was conducted in tetrahydrofuran (B95107) (THF) with concentrated hydrochloric acid, initially at room temperature and then heated to 50°C–60°C for 8 hours. japsonline.com

Base-Catalyzed Claisen-Schmidt Condensation Protocols

Base-catalyzed Claisen-Schmidt condensation is a frequently employed method for the synthesis of 4-benzylidenecyclohexanone and its derivatives. aip.orgresearchgate.netaip.org This approach involves the deprotonation of the α-carbon of the ketone by a base to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product, a β-hydroxy ketone, readily undergoes dehydration to form the more stable conjugated system of the α,β-unsaturated ketone. smolecule.com

Commonly used bases for this reaction include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). smolecule.com For example, the synthesis of 2,6-bis(4-fluorobenzylidene)cyclohexanone (B1270966) is achieved through the condensation of cyclohexanone and 4-fluorobenzaldehyde (B137897) in the presence of a base like NaOH or KOH in a solvent such as ethanol (B145695) or methanol (B129727). smolecule.com The reaction often proceeds under reflux conditions for several hours to ensure completion. smolecule.com Studies have shown that using methanol as a solvent with KOH can lead to high yields, ranging from 75% to 98%. smolecule.com

The synthesis of dibenzylidenecyclohexanone derivatives has also been effectively carried out using NaOH as a catalyst. ugm.ac.id In one study, the reaction of benzaldehyde and cyclohexanone in a 2:1 mole ratio with NaOH under microwave irradiation for 2 minutes yielded the desired product. ugm.ac.id The optimization of the NaOH concentration was found to be a critical factor in maximizing the yield. ugm.ac.id

Solid base catalysts, such as mixed oxides derived from layered double hydroxides (LDHs), have also been explored. mdpi.commdpi.com For instance, MgFeAl-LDH catalysts have been shown to be effective in the Claisen-Schmidt condensation of benzaldehyde and cyclohexanone, with the calcined form of the catalyst providing a high conversion rate and selectivity towards 2,6-dibenzylidenecyclohexanone. mdpi.com The basicity of these catalysts plays a direct role in their catalytic activity. mdpi.com

Optimization of Reaction Conditions and Reagents for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

The selection of the catalyst and its concentration is a primary consideration. In base-catalyzed reactions, a 20 mol% concentration of KOH has been found to effectively balance the reaction rate and the formation of side-products. smolecule.com Similarly, for solid base catalysts like NaOH, a 20 mol% loading has been shown to be sufficient for achieving high yields in solvent-free conditions. mdpi.comnih.gov

The choice of solvent also plays a significant role. The polarity of the solvent can influence the solubility of reactants and stabilize ionic intermediates. smolecule.com Methanol is often a preferred solvent in base-catalyzed reactions due to its ability to enhance reactant solubility. smolecule.com In some cases, a mixed solvent system, such as ethanol and water, has been used to improve the production rate. researchgate.net

Temperature and reaction time are also critical parameters. Room temperature reactions conducted over 24 hours can minimize decomposition while ensuring complete conversion. smolecule.com However, in some protocols, heating the reaction mixture to reflux is necessary to drive the reaction to completion. mdpi.com The purification of the crude product is typically achieved through recrystallization from solvents like ethanol or ethanol/water mixtures. smolecule.com

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. This has led to the application of green chemistry principles in the synthesis of this compound, focusing on techniques like microwave-assisted organic synthesis (MAOS) and solvent-free methodologies.

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, offering several advantages over conventional heating methods, including shorter reaction times, higher yields, and increased purity of products. aip.orgresearchgate.net This technique has been successfully applied to the Claisen-Schmidt condensation for the synthesis of benzylidenecyclohexanone derivatives. aip.orgresearchgate.netdoaj.org

In one study, the synthesis of a substituted benzylidenecyclohexanone was achieved by mixing cyclohexanone with 4-hydroxybenzaldehyde (B117250) in the presence of an acid catalyst and irradiating the mixture with microwaves for just 2 minutes. aip.orgresearchgate.netaip.org This rapid method resulted in a high yield of 81.47%. aip.orgresearchgate.net Similarly, the base-catalyzed synthesis of dibenzylidenecyclohexanone derivatives using NaOH as a catalyst was also significantly accelerated by microwave irradiation, with reaction times as short as 2 minutes. ugm.ac.id The use of MAOS in these syntheses not only reduces energy consumption but also often leads to cleaner reactions with fewer byproducts. aip.org

| Reactants | Catalyst | Method | Reaction Time | Yield | Reference |

| Cyclohexanone, 4-Hydroxybenzaldehyde | Sulfuric Acid | MAOS | 2 minutes | 81.47% | aip.orgresearchgate.net |

| Benzaldehyde, Cyclohexanone | NaOH | MAOS | 2 minutes | 98% | ugm.ac.id |

| 4-Methoxybenzaldehyde, Cyclohexanone | NaOH | MAOS | 2 minutes | 100% | ugm.ac.id |

| 3,4-Dimethoxybenzaldehyde, Cyclohexanone | NaOH | MAOS | 2 minutes | 93% | ugm.ac.id |

Solvent-Free Synthetic Methodologies

Solvent-free synthesis is another key principle of green chemistry that has been successfully applied to the preparation of this compound and its derivatives. mdpi.commdpi.com These methods eliminate the need for volatile and often hazardous organic solvents, reducing waste and environmental impact.

A facile and efficient solvent-free Claisen-Schmidt reaction has been developed using solid sodium hydroxide (NaOH) as a catalyst. mdpi.comnih.gov In this method, cycloalkanones are reacted with various substituted benzaldehydes by grinding the reactants together with a mortar and pestle for a short period, typically 5 minutes. mdpi.com This technique has been shown to produce excellent yields (96–98%) of the corresponding α,α'-bis(substituted-benzylidene)cycloalkanones. mdpi.comnih.gov The optimization of this method revealed that a 20 mol% concentration of solid NaOH is sufficient to catalyze the reaction effectively. mdpi.comnih.gov

Solid acid catalysts have also been employed in solvent-free conditions. For example, the condensation of cyclohexanol (B46403) and benzaldehyde has been carried out using mixed oxide catalysts under solvent-free conditions at elevated temperatures. mdpi.com Similarly, the Claisen-Schmidt condensation between benzaldehyde and cyclohexanone has been performed using MgFeAl-LDH catalysts in the absence of a solvent at 120 °C. mdpi.com

| Reactants | Catalyst | Method | Reaction Time | Yield | Reference |

| Cyclohexanone, Benzaldehyde | NaOH (20 mol%) | Grinding | 5 minutes | 98% | mdpi.com |

| Cyclopentanone, Benzaldehyde | NaOH (20 mol%) | Grinding | 5 minutes | 98% | mdpi.com |

| Cyclohexanone, 3-Chlorobenzaldehyde | NaOH (20 mol%) | Grinding | 5 minutes | 97% | mdpi.com |

| Cyclohexanone, Benzaldehyde | MgFeAl-LDH | Heating (120°C) | 2 hours | 93% (conversion) | mdpi.com |

Application of Environmentally Benign Catalytic Systems

In response to the growing need for sustainable chemical processes, research has focused on developing green catalytic systems for the synthesis of benzylidenecyclohexanone derivatives. These systems aim to minimize hazardous waste, reduce energy consumption, and utilize recyclable components.

Poly(ethylene)glycol/AlCl₃

An efficient and environmentally benign catalytic system utilizing aluminum chloride (AlCl₃) in poly(ethylene)glycol (PEG) has been developed for the aldol condensation of cycloalkanones with various aldehydes. journals.co.zaresearchgate.netresearchgate.net This method is noted for being fast, clean, and high-yielding. researchgate.net In a typical procedure, an aldehyde and a ketone are stirred in PEG in the presence of a catalytic amount of AlCl₃ at moderate temperatures (room temperature to 45 °C). journals.co.zaresearchgate.net The use of PEG 400 as a recyclable, non-toxic, and inexpensive solvent is a key feature of this green methodology. journals.co.za The optimal catalyst load was found to be 0.2 mmol of AlCl₃. journals.co.za A significant advantage of this system is the reusability of the solvent-catalyst medium; the PEG and catalyst can be extracted and reused for several cycles with only a gradual decrease in yield. journals.co.za For instance, in one study, the yield for a reaction was 92% in the first run, 85% in the second, and 75% in the third. journals.co.za

Table 1: Synthesis of α,α'-bis(substituted-benzylidene) Cycloalkanones using AlCl₃ in PEG 400 journals.co.za

| Entry | Aldehyde | Ketone | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Cyclohexanone | 1.5 | 92 |

| 2 | 4-Chlorobenzaldehyde | Cyclohexanone | 2.0 | 94 |

| 3 | 4-Methylbenzaldehyde | Cyclohexanone | 2.5 | 90 |

| 4 | 4-Methoxybenzaldehyde | Cyclohexanone | 3.0 | 88 |

| 5 | 2-Nitrobenzaldehyde | Cyclohexanone | 5.0 | 82 |

| 6 | Benzaldehyde | Cyclopentanone | 2.0 | 90 |

SnCl₄

Tin(IV) chloride (SnCl₄) has been employed as an effective Lewis acid catalyst for the synthesis of α,α′-bis-substituted benzylidene cycloalkanones. researchgate.netsciexplore.ir This method involves stirring a mixture of the aldehyde, ketone, and a catalytic amount of SnCl₄ in a solvent such as ethanol at a slightly elevated temperature. researchgate.net The reaction proceeds to give the desired products in good yields. For example, the reaction of p-tolualdehyde (4-methylbenzaldehyde) and o-nitrobenzaldehyde with cyclohexanone in the presence of SnCl₄ afforded the corresponding bis-benzylidene derivatives in 89% and 75% yields, respectively. researchgate.net The products are typically precipitated by cooling the reaction mixture and can be collected by filtration. researchgate.net This method provides a straightforward route to these compounds, and the resulting products have been characterized in detail using techniques like X-ray diffraction. researchgate.net

Table 2: Synthesis of Bis-Substituted Benzylidene Cyclohexanones using SnCl₄ researchgate.net

| Product | Aldehyde | Ketone | Catalyst | Conditions | Yield (%) |

| 2,6-bis-4-methyl(benzylidene)cyclohexanone | 4-Methylbenzaldehyde | Cyclohexanone | SnCl₄ (0.3 mmol) | EtOH, 45 °C | 89 |

| 2,6-bis-2-nitro(benzylidene)cyclohexanone | 2-Nitrobenzaldehyde | Cyclohexanone | SnCl₄ (0.3 mmol) | EtOH, 45 °C | 75 |

Directed Synthesis of Substituted this compound Analogues

The directed synthesis of specific analogues, including mono- and di-substituted derivatives, as well as unsymmetrical structures, allows for the fine-tuning of the molecule's properties for various applications.

The synthesis of monosubstituted benzylidenecyclohexanones, such as (E)-2-benzylidenecyclohexanone, is typically achieved through a Claisen-Schmidt condensation where the molar ratio of cyclohexanone to the benzaldehyde derivative is carefully controlled, usually at 1:1. These compounds serve as crucial building blocks for more complex heterocyclic systems and unsymmetrically substituted dienones. researchgate.netthieme-connect.de For instance, (E)-2-benzylidenecyclohexanone is a versatile starting material that can be reacted with various reagents like pyridine-2-amine or hydrazine (B178648) hydrate (B1144303) to produce a range of fused-ring heterocyclic compounds. researchgate.net The reaction of (E)-2-benzylidenecyclohexanone with methylhydrazine, for example, leads to the exclusive formation of a hexahydro-2H-indazole derivative in 99% yield. thieme-connect.de Another approach involves microwave-assisted organic synthesis (MAOS), which provides a rapid and efficient method for preparing substituted benzylidenecyclohexanones under acidic conditions. aip.org

The synthesis of symmetrical α,α'-bis(substituted-benzylidene)cycloalkanones is the most widely reported transformation. slideshare.net These cross-conjugated dienones are generally prepared via an alkali-catalyzed Claisen–Schmidt condensation of a cycloalkanone with two equivalents of a substituted benzaldehyde. researchgate.netnih.gov This reaction is versatile, and a wide array of derivatives has been synthesized by varying the substituent on the aromatic aldehyde. nih.govresearchgate.net The products are often crystalline solids that can be easily purified. nih.gov The geometry of the olefinic double bonds is typically found to be the more stable (E,E)-isomer. nih.govnih.gov These compounds are important precursors for a variety of applications, including the synthesis of bioactive pyrimidines and materials with specific optical properties. journals.co.za

Table 3: Examples of Synthesized Symmetrical Bis-Benzylidenecyclohexanone Derivatives researchgate.netresearchgate.net

| Compound Name | Aldehyde Used | Yield (%) | Melting Point (°C) |

| 2,6-Dibenzylidenecyclohexanone | Benzaldehyde | - | 120-124 |

| 2,6-bis(4-fluorobenzylidene)cyclohexanone | 4-Fluorobenzaldehyde | 90 | - |

| (2E,6E)‐2,6‐bis({[4‐(trifluoromethyl)phenyl]methylidene})cyclohexanone | 4-(Trifluoromethyl)benzaldehyde | 90 | - |

| 2,6-bis(4-chlorobenzylidene)cyclohexanone | 4-Chlorobenzaldehyde | - | 121-123 |

The synthesis of unsymmetrically substituted 2,6-bis(benzylidene)cyclohexanones presents a greater synthetic challenge compared to their symmetrical counterparts. These compounds, which feature two different substituted benzylidene groups attached to the cyclohexanone ring, require a stepwise synthetic strategy. A common approach involves first preparing and isolating the monosubstituted benzylidenecyclohexanone. This intermediate is then subjected to a second Claisen-Schmidt condensation reaction with a different aromatic aldehyde to install the second, distinct benzylidene group. This method allows for precise control over the substitution pattern. A series of asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives have been successfully synthesized using this strategy, leading to novel compounds with potential applications as anticancer agents. nih.gov An example of such a compound is 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone. nih.gov The condensation of malononitrile (B47326) with such unsymmetrical dienones has also been explored, leading selectively to substituted tetrahydroquinolinecarbonitriles. researchgate.net

Mechanistic Pathways of Claisen-Schmidt Condensation in this compound Formation

The synthesis of this compound is a classic example of a Claisen-Schmidt condensation, a type of crossed aldol condensation. wikipedia.orgnih.gov This reaction involves the condensation of an aldehyde or ketone that has an α-hydrogen with an aromatic carbonyl compound that lacks one. wikipedia.orgpraxilabs.com In this specific synthesis, cyclohexanone provides the enolizable ketone, while benzaldehyde serves as the non-enolizable aromatic aldehyde. researchgate.net

The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH). nih.govgordon.edu The mechanism initiates with the abstraction of an acidic α-hydrogen from cyclohexanone by the hydroxide ion. gordon.educutm.ac.in This deprotonation step results in the formation of a resonance-stabilized nucleophile known as an enolate ion. byjus.comwikipedia.orglibretexts.org

The key steps in this initial phase are:

Deprotonation: A strong base removes an alpha-proton from the cyclohexanone molecule. byjus.comwikipedia.org

Enolate Formation: This generates a cyclohexanone enolate ion, which is stabilized by the delocalization of the negative charge between the α-carbon and the carbonyl oxygen. byjus.compearson.com

Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the benzaldehyde molecule. libretexts.orglibretexts.org This step is the crucial carbon-carbon bond-forming event in the reaction.

Alkoxide Intermediate: The attack leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org

Protonation: This intermediate is subsequently protonated, typically by a water molecule, to yield a β-hydroxy ketone, also known as an aldol addition product. libretexts.org

| Step | Description | Reactants | Intermediate/Product |

| 1 | Enolate Formation | Cyclohexanone, Hydroxide ion | Cyclohexanone enolate |

| 2 | Nucleophilic Attack | Cyclohexanone enolate, Benzaldehyde | Tetrahedral alkoxide intermediate |

| 3 | Protonation | Tetrahedral alkoxide, Water | β-Hydroxy ketone (Aldol adduct) |

The stability of the final product is a significant driving force for this step. The resulting conjugated system, where the double bond is conjugated with the carbonyl group, is thermodynamically favored due to extended p-orbital overlap. libretexts.org

Under the basic conditions of the Claisen-Schmidt reaction, the dehydration typically proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism:

A base removes a proton from the carbon alpha to the carbonyl group, forming an enolate.

The resulting enolate then expels the hydroxide ion from the beta-carbon, forming a double bond. openstax.org

This two-step process—aldol addition followed by dehydration—results in the formation of this compound.

Intrinsic Reactivity of this compound and its Derivatives

The presence of the α,β-unsaturated ketone moiety makes this compound and related chalcones susceptible to a variety of chemical transformations. acs.org

The Claisen-Schmidt condensation is a reversible reaction. reddit.com Under certain conditions, such as elevated temperatures, the reverse reaction, known as a retro-Claisen-Schmidt or retro-aldol reaction, can occur. This process involves the cleavage of the carbon-carbon bond formed during the initial condensation, leading to the decomposition of the α,β-unsaturated ketone back to its starting materials, an aldehyde and a ketone. Studies on the thermal behavior of chalcones, the class of compounds to which this compound belongs, indicate that they undergo thermal decomposition, and the stability can be influenced by substituents on the aromatic rings. researchgate.net

Hemiacetals are compounds that contain both an alcohol and an ether functional group attached to the same carbon atom. They are typically formed as intermediates in the reaction between an aldehyde or ketone and an alcohol. wikipedia.orgaskfilo.comlibretexts.org While the primary product of the reaction between cyclohexanone and benzaldehyde is the condensation product, side reactions or subsequent transformations can occur. For instance, a reaction between 4-hydroxybenzaldehyde and cyclohexanone under specific conditions has been reported to yield a novel compound resulting from both a Claisen-Schmidt condensation and a subsequent hemiacetal formation. aip.org The formation of a hemiacetal involves the nucleophilic attack of an alcohol's hydroxyl group on a carbonyl carbon. khanacademy.org This can be an intermolecular reaction or an intramolecular one, leading to a cyclic hemiacetal if the alcohol and carbonyl groups are within the same molecule. khanacademy.orgkhanacademy.org

The carbon-carbon double bond in α,β-unsaturated ketones like this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org This type of reaction is a powerful method for synthesizing five-membered heterocyclic rings. wikipedia.org It involves the reaction of a 1,3-dipole (a molecule with a delocalized three-atom pi-system containing four pi-electrons) with a dipolarophile.

The reaction of α,β-unsaturated phosphorus compounds, acting as 1,3-dipolar systems, with various 1,3-dipoles can lead to the formation of five-membered heterocycles containing a phosphorus atom. researchgate.net For example, phosphinylated alkynes have been shown to undergo 1,3-dipolar cycloadditions with organic azides. researchgate.net The reactivity and regioselectivity of these cycloadditions can often be explained using Frontier Molecular Orbital (FMO) theory, which considers the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org

| Reaction Type | Description | Key Feature |

| Retro-Claisen-Schmidt | Reversal of the condensation reaction, cleaving the C-C bond. | Thermally induced decomposition. |

| Hemiacetal Formation | Nucleophilic addition of an alcohol to the carbonyl group. | Forms an intermediate with -OH and -OR on the same carbon. |

| 1,3-Dipolar Cycloaddition | Reaction of the C=C double bond with a 1,3-dipole. | Forms a five-membered heterocyclic ring. |

Reaction Mechanisms and Chemical Transformations

Reaction Mechanisms

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, readily available starting materials. This is achieved by conceptually breaking bonds and converting functional groups in the reverse direction of a chemical synthesis. When applied to Mannich bases derived from cyclohexanone (B45756) and its derivatives, this analysis reveals the fundamental components of their synthesis: an enolizable ketone, an aldehyde (commonly formaldehyde), and a primary or secondary amine.

The Mannich reaction is a crucial carbon-carbon bond-forming reaction that results in the synthesis of β-amino carbonyl compounds, known as Mannich bases. The general mechanism involves the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and reacts with the enol form of the carbonyl compound.

For a Mannich base of a substituted cyclohexanone, such as 4-benzylidenecyclohexanone, the retrosynthetic approach focuses on disconnecting the bond between the α-carbon of the cyclohexanone ring and the aminomethyl group. This key disconnection simplifies the structure back to its three constituent components.

The retrosynthetic pathway can be visualized as follows:

Target Molecule Identification : The target is a Mannich base of this compound. The aminomethyl group is typically located at the α-position to the carbonyl group (C-2 or C-6). For this analysis, we will consider the 2-(dialkylaminomethyl)-4-benzylidenecyclohexanone.

C-N Bond Disconnection : The first retrosynthetic step involves the disconnection of the carbon-nitrogen bond of the aminomethyl group. This is a logical step as this bond is formed during the final stages of the Mannich reaction. This disconnection yields the corresponding enolate and an iminium ion.

C-C Bond Disconnection : The next and most critical disconnection is the carbon-carbon bond between the cyclohexanone ring and the methylene group. This step is the reverse of the key bond-forming step in the Mannich synthesis. This disconnection breaks down the molecule into the enolate of this compound and an iminium cation precursor.

Identification of Precursors : The enolate of this compound reverts to the stable ketone, this compound. The iminium ion is recognized as the product of the condensation of a secondary amine and formaldehyde. This final step reveals the three fundamental starting materials.

This systematic deconstruction provides a clear pathway for the synthesis of such compounds. The synthesis would involve the reaction of this compound with a pre-formed iminium salt or with a mixture of formaldehyde and a secondary amine under appropriate reaction conditions.

Table 1: Retrosynthetic Analysis of a 2-(Dialkylaminomethyl)-4-benzylidenecyclohexanone

| Retrosynthetic Step | Target/Intermediate Structure | Precursor Structures | Description |

| Initial Target | 2-(Dialkylaminomethyl)-4-benzylidenecyclohexanone | N/A | The complex Mannich base targeted for synthesis. |

| Step 1: C-N Disconnection | 2-(Dialkylaminomethyl)-4-benzylidenecyclohexanone | Enolate Intermediate + Iminium Ion | Disconnection of the C-N bond reveals the immediate electrophilic and nucleophilic partners. |

| Step 2: C-C Disconnection | Enolate Intermediate + Iminium Ion | This compound Enolate + Formaldehyde + Secondary Amine | The key C-C bond disconnection reveals the enolate of the parent ketone and the components of the iminium ion. |

| Final Precursors | This compound Enolate + Formaldehyde + Secondary Amine | This compound + Formaldehyde + Secondary Amine | The enolate is traced back to the stable starting ketone, identifying the three essential starting materials for the Mannich reaction. |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

The ¹H-NMR spectrum of 4-Benzylidenecyclohexanone provides a distinct fingerprint of its proton environments. The chemical shifts (δ) are influenced by factors such as electron density, anisotropy, and conjugation.

Aromatic Protons: The protons on the benzylidene phenyl group typically appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. Their exact chemical shifts and splitting patterns depend on their position relative to the electron-withdrawing enone system.

Vinylic Proton: The single proton on the exocyclic double bond (=CH-Ph) is significantly deshielded due to its position within the conjugated π-system and typically resonates as a singlet or a narrow triplet further downfield. In closely related 2,6-dibenzylidene-cyclohexanone derivatives, these olefinic protons are observed in the range of 7.51–7.81 ppm. nih.govrsc.org

Cyclohexanone (B45756) Protons: The aliphatic protons on the cyclohexanone ring are found in the upfield region.

The protons on the carbons adjacent to the double bond (allylic, C-3 and C-5) are deshielded compared to a standard cyclohexane and typically appear as multiplets.

The protons on the carbon adjacent to the carbonyl group (C-2) are also deshielded.

The protons at the C-4 position are the most shielded and appear furthest upfield, often as a multiplet. In similar structures, these are observed around 1.8 ppm. nih.govrsc.org

Table 1: Typical ¹H-NMR Chemical Shift Ranges for this compound Derivatives This table is interactive. Click on the headers to sort.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet |

| Vinylic (=CH-Ph) | ~7.5 - 7.8 | Singlet/Triplet |

| Allylic (ring CH₂) | ~2.8 - 3.0 | Multiplet/Triplet |

Two-dimensional (2D) NMR techniques are instrumental in mapping the connectivity between atoms. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly powerful as it reveals one-bond correlations between protons and the carbon atoms they are directly attached to. youtube.comnanalysis.com

For this compound, an HSQC spectrum would display cross-peaks that connect the signals in the ¹H-NMR spectrum to their corresponding signals in the ¹³C-NMR spectrum. This allows for unambiguous assignment of each protonated carbon atom. For example:

The vinylic proton signal would show a correlation to the vinylic carbon signal.

Each distinct proton signal in the aromatic region would correlate to its specific aromatic carbon.

The multiplets corresponding to the CH₂ groups of the cyclohexanone ring would each correlate to their respective aliphatic carbon signals, confirming the assignments made from the 1D spectra.

X-ray Diffraction Analysis for Crystalline State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the crystalline solid state. mkuniversity.ac.in It provides exact atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated with high precision. Studies on closely related dibenzylidene derivatives of cyclohexanone have confirmed their structures and stereochemistry using this technique. nih.govacs.org

X-ray diffraction studies on analogous structures reveal that the central six-membered cyclohexanone ring is not planar. acs.org Instead, it typically adopts a half-chair conformation . nih.gov In this arrangement, five of the atoms in the ring (the carbonyl carbon, the two sp²-hybridized carbons of the double bonds, and the two adjacent sp³-hybridized carbons) lie approximately in a plane, while the sixth carbon atom (at the 4-position) is significantly displaced from this plane. nih.gov This conformation helps to alleviate the ring strain that would be present in a purely planar structure. dalalinstitute.com

While the conjugated enone system (C=C-C=O) tends to favor planarity to maximize π-orbital overlap, steric interactions often lead to deviations from a perfectly flat structure. X-ray analysis allows for the precise measurement of dihedral (torsion) angles, which quantify these deviations.

In related dibenzylidenecyclohexanone structures, it has been shown that the molecule as a whole is generally nonplanar, although it possesses a flattened shape. nih.govacs.org There is a notable twist between the phenyl rings and the central enone system. nih.gov For example, in the parent 2,6-dibenzylidenecyclohexanone, the dihedral angles between the benzene (B151609) rings and the central conjugated system are 26.8° and 39.1°. acs.org This twisting prevents a fully planar arrangement, which has implications for the extent of electronic conjugation and the way the molecules pack in a crystal lattice. nih.govacs.org

Table 2: Selected Geometric Parameters from X-ray Diffraction of a Related Dienone This table is based on data for 2,6-dibenzylidenecyclohexanone (1a) from reference nih.gov.

| Parameter | Description | Value |

|---|---|---|

| Dihedral Angle 1 | Twist of Phenyl Ring 1 vs. Enone Plane | 26.8(1)° |

| Dihedral Angle 2 | Twist of Phenyl Ring 2 vs. Enone Plane | 39.1(1)° |

| Torsion Angle | C(5)-C(4)-C(3)-C(2) | 25° |

Vibrational Spectroscopy for Functional Group and Molecular Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. ksu.edu.satriprinceton.org These methods are excellent for identifying the functional groups present in a molecule, as each group has characteristic vibrational frequencies. libretexts.org

For this compound, the key vibrational modes are associated with the carbonyl and alkene functional groups.

Carbonyl (C=O) Stretching: The most intense and characteristic peak in the IR spectrum is the stretching vibration of the carbonyl group. In α,β-unsaturated ketones like this compound, conjugation lowers the vibrational frequency compared to a simple saturated ketone (typically ~1715 cm⁻¹). The C=O stretch for this compound is expected in the range of 1660-1685 cm⁻¹ . In a reported spectrum for 2,6-bis(dibenzylidene)cyclohexanone, this peak appears at 1660 cm⁻¹. rsc.org

Alkene (C=C) Stretching: The spectrum also shows absorptions due to the stretching of the carbon-carbon double bonds.

The exocyclic C=C bond, being part of the conjugated system, typically gives rise to a strong band around 1600-1625 cm⁻¹ .

The aromatic ring C=C stretching vibrations appear as a series of bands, often of variable intensity, in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information, as vibrations that are weak in the IR spectrum may be strong in the Raman, particularly for symmetric, non-polar bonds. libretexts.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch (conjugated) | 1660 - 1685 |

| Alkene (C=C) | Stretch (exocyclic) | 1600 - 1625 |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |

| C-H (Aromatic) | Stretch | ~3060 |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.

The most prominent feature in the FT-IR spectrum of this compound and its derivatives is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Due to the conjugation of the carbonyl group with the exocyclic double bond and the phenyl ring, this peak is typically observed at a lower wavenumber compared to a saturated cyclohexanone (which appears around 1715 cm⁻¹). For 2,6-dibenzylidene-cyclohexanone, a related compound, this stretching vibration is observed at 1661 cm⁻¹. acs.org This shift to a lower frequency is indicative of the delocalization of π-electrons across the conjugated system, which weakens the C=O double bond.

Other significant absorptions include those for the C=C stretching vibrations of the benzylidene group and the aromatic ring, which are typically found in the 1600-1450 cm⁻¹ region. For instance, in 2,6-bis(4-chlorobenzylidene)-cyclohexanone, peaks are observed at 1585 and 1576 cm⁻¹ corresponding to these vibrations. acs.org

The C-H stretching vibrations also provide valuable structural information. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexanone ring will be observed just below 3000 cm⁻¹. In a detailed study of (2E,6E)-2,6-dibenzylidene-4-(4-hydroxyphenyl)cyclohexanone, the aromatic C-H stretching bands were observed at 3059 cm⁻¹. acadpubl.eu The in-plane and out-of-plane bending vibrations of the C-H bonds of the phenyl and cyclohexanone rings give rise to a complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹), which is unique to the molecule.

Table 1: Characteristic FT-IR Peaks for this compound and Related Compounds

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Example from a Derivative (2,6-dibenzylidene-cyclohexanone) acs.org |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3022 |

| Aliphatic C-H Stretch | 3000 - 2850 | 2950, 2933 |

| C=O Stretch (conjugated) | 1685 - 1660 | 1661 |

| C=C Stretch (aromatic) | 1600 - 1450 | 1574 |

| C-H Bending (in-plane and out-of-plane) | < 1500 | 1443, 1434 |

Near-Infrared Fourier Transform (NIR-FT) Raman Spectroscopy

NIR-FT Raman spectroscopy is a complementary vibrational spectroscopy technique to FT-IR. It involves the inelastic scattering of monochromatic light from a laser source. While FT-IR is based on the absorption of light, Raman spectroscopy is based on the scattering of light, and the selection rules for the two techniques are different. This often means that vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice-versa.

For this compound, the C=O stretching vibration is expected to be a strong band in the Raman spectrum. In the analysis of (2E,6E)-2,6-dibenzylidene-4-(4-hydroxyphenyl)cyclohexanone, the C=O in-plane bending vibration was observed at 523 cm⁻¹ in the Raman spectrum. acadpubl.eu The symmetric vibrations of the molecule, such as the C=C stretching of the exocyclic double bond and the breathing modes of the aromatic ring, are also expected to give rise to strong Raman signals. The aromatic C-H stretching vibration in the aforementioned derivative was observed at 3059 cm⁻¹, the same as in the IR spectrum, highlighting that some vibrations can be active in both techniques. acadpubl.eu

A key advantage of NIR-FT Raman spectroscopy is the use of a near-infrared laser, which significantly reduces the fluorescence that can often plague Raman spectra of organic compounds when using visible excitation. This makes it a valuable tool for the analysis of potentially fluorescent impurities or degradation products in a sample of this compound.

Table 2: Expected Raman Shifts for Key Functional Groups in this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| C=O Stretch (conjugated) | 1685 - 1660 |

| C=C Stretch (aromatic and exocyclic) | 1625 - 1570 |

| Ring Breathing (aromatic) | ~1000 |

Electronic Spectroscopy and Photophysical Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound possesses a conjugated system of π-electrons, which gives rise to characteristic absorption bands in the UV-Vis region. The main electronic transitions observed are π → π* and n → π*.

The strong π → π* transition, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital, is responsible for the major absorption band at a longer wavelength. The weaker n → π* transition, involving the promotion of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital, typically occurs at a longer wavelength but with a much lower intensity.

The position of the absorption maximum (λmax) is sensitive to the solvent polarity, a phenomenon known as solvatochromism. In a study of various 2,6-dibenzylidene-cyclohexanone derivatives, a bathochromic (red) shift was generally observed with increasing solvent polarity, indicating that the excited state is more polar than the ground state. acs.org For example, the unsubstituted 2,6-dibenzylidene-cyclohexanone showed an absorption maximum at 330 nm in ethanol (B145695). acs.org The introduction of electron-donating or electron-withdrawing substituents on the phenyl ring can significantly alter the λmax.

Table 3: UV-Vis Absorption Maxima of 2,6-Dibenzylidene-Cyclohexanone Derivatives in Methanol (B129727)

| Substituent on Phenyl Ring | λmax (nm) rsc.org |

|---|---|

| H | 330 |

| 4-Cl | 349, 240 |

| 4-OCH₃ | Not specified |

| 4-N(CH₃)₂ | Not specified |

Fluorescence Spectroscopy in the Context of Probe Development

While this compound itself is not strongly fluorescent, its derivatives, particularly those belonging to the chalcone (B49325) family, have been extensively investigated for their fluorescence properties and their potential as fluorescent probes. The fluorescence of these compounds often arises from an intramolecular charge transfer (ICT) excited state.

A notable example is the development of [(2E,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone] as a "fluorescence-on" probe for the detection of Hg²⁺ ions. In its free form, the probe exhibits weak fluorescence. However, upon binding to Hg²⁺, a chelation-enhanced fluorescence (CHEF) effect is observed, leading to a significant increase in fluorescence intensity. This on-off switching mechanism makes it a highly sensitive and selective sensor for the target ion.

The development of such probes involves tuning the electronic properties of the this compound scaffold by introducing specific functional groups. These modifications can alter the photophysical properties, such as the quantum yield, Stokes shift, and excitation/emission wavelengths, to make them suitable for specific sensing applications in various environments, including biological systems.

Table 4: Key Aspects of this compound Derivatives in Fluorescence Probe Development

| Feature | Description |

|---|---|

| Sensing Mechanism | Often based on chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or intramolecular charge transfer (ICT). |

| Target Analytes | Metal ions, anions, and biologically relevant small molecules. |

| Advantages | High sensitivity, selectivity, and the potential for real-time monitoring. |

Chromatographic Techniques for Purity Assessment and Compound Identification (e.g., Gas Chromatography)

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds in a mixture. birchbiotech.com For this compound, GC is an excellent method for assessing its purity and identifying any potential impurities from its synthesis or degradation. birchbiotech.com

In a typical GC analysis, a small amount of the sample is dissolved in a suitable solvent and injected into the instrument. The components of the sample are vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. Compounds with a higher affinity for the stationary phase will travel more slowly through the column and thus have a longer retention time.

The purity of a this compound sample can be determined by analyzing the resulting chromatogram. birchbiotech.com A pure sample should ideally show a single, sharp peak corresponding to the compound. libretexts.org The presence of additional peaks indicates the presence of impurities. The area under each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity. To confirm the identity of the main peak as this compound and to identify any impurities, GC is often coupled with a mass spectrometer (GC-MS). The mass spectrometer provides a mass spectrum for each separated component, which serves as a molecular fingerprint and allows for definitive identification.

Table 5: Principles of Gas Chromatography for the Analysis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Typically a high-boiling point liquid coated on an inert solid support. The choice of stationary phase is crucial for achieving good separation. |

| Mobile Phase | An inert gas such as helium, nitrogen, or argon. |

| Detector | A flame ionization detector (FID) is commonly used for organic compounds. A mass spectrometer (MS) provides structural information. |

| Output | A chromatogram showing peaks corresponding to the separated components as a function of retention time. |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) for Molecular Structure Optimization and Property Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to optimize the molecular geometry of benzylidene cyclohexanone (B45756) derivatives and predict a wide range of their properties. lew.roresearchgate.net By finding the lowest energy conformation, DFT provides a foundational understanding of the molecule's stable three-dimensional shape. researchgate.net For instance, studies on related dibenzylidene cyclohexanones have used DFT with functionals like PBE0 and B3LYP, and basis sets such as 6-31+G(d,p) and 6-311+G(d,p), to calculate their structure and energies. lew.ronih.gov The optimized geometry reveals crucial structural details; for example, in some dibenzylidene derivatives, the central six-membered cyclohexanone ring adopts a half-chair conformation. nih.gov These calculations are essential for accurately predicting other molecular properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a molecule. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity, kinetic stability, and the energy of electronic absorption. nih.gov DFT calculations are frequently used to determine these energies for benzylidene cyclohexanone analogues. lew.roresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the ground state to an excited state. For example, in a study on 2-(2-hydroxy-benzylidene)-cyclohexanone, the HOMO-LUMO energy gap was calculated to be 4.19 eV using the B3LYP/6-311+G(d,p) level of theory. lew.roresearchgate.net This information is valuable as it can be correlated with experimental data, such as electrochemical oxidation and reduction potentials. nih.gov

| Parameter | Energy (Hartree) | Energy (eV) |

|---|---|---|

| EHOMO | -0.2229 | -6.06 |

| ELUMO | -0.0686 | -1.87 |

| ΔE (Gap) | 0.1543 | 4.19 |

DFT is a powerful tool for predicting spectroscopic properties, including infrared (IR), Raman, and UV-Visible spectra. nih.gov By calculating the harmonic vibrational frequencies, researchers can assign the vibrational modes observed in experimental IR and Raman spectra. lew.ro Theoretical calculations often overestimate experimental frequencies due to the neglect of anharmonicity and other approximations; therefore, the calculated values are typically scaled by a factor (e.g., 0.967) to improve agreement with experimental data. nih.gov For 2-(2-hydroxy-benzylidene)-cyclohexanone, DFT calculations have shown good correlation with experimental FT-IR spectra, allowing for detailed assignment of vibrations like C=O stretching, C=C stretching, and CH₂ wagging and twisting modes. lew.roresearchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) is used to calculate vertical absorption and emission spectra, predicting the wavelengths of maximum absorption (λmax) in UV-Vis spectroscopy. nih.govnih.gov These calculations can accurately predict electronic transitions, such as the HOMO to LUMO transition, which correspond to the absorption bands observed experimentally. lew.ro

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

|---|---|---|

| C=O stretch | 1655 | 1672 |

| C=C stretch | 1561 | 1573 |

| CH₂ wagging | 1348 | 1309 |

| CH₂ twisting | 1145 | 1213 |

| C-H opb in phenyl ring | 750 | 731 |

Molecular Dynamics Simulations and Conformational Analysis

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are used to explore the conformational landscape of flexible molecules like 4-benzylidenecyclohexanone by simulating the atomic motions based on a force field. mdpi.com These simulations are vital for understanding the conformational behavior of the cyclohexanone ring, which can exist in various forms such as chair, boat, and twist-boat conformations. nih.gov Studies on related bis-benzylidene cyclohexanones have used MD simulations to validate their bioactivity and pharmaceutical potential. researchgate.net By tracking the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, MD simulations can assess the stability of a molecule or a protein-ligand complex over a specific period, often on the nanosecond scale. mdpi.com

In Silico Docking Studies for Elucidating Ligand-Receptor Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nrfhh.com For compounds like this compound and its derivatives, docking studies are employed to investigate their potential as inhibitors or binders to specific biological targets. researchgate.netmdpi.com The process involves placing the ligand into the binding site of the receptor and scoring the different poses based on their binding energy or affinity. preprints.org These studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com For example, docking studies on benzylidene derivatives have been used to identify potential binding sites and interactions with enzymes like A. niger endoglucanase A, providing a molecular basis for their observed biological activity. mdpi.com

Solvation Models and Environmental Effects on Electronic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to account for these environmental effects on the electronic properties of molecules. nih.gov The Polarizable Continuum Model (PCM) and its variants, like the Integral Equation Formalism PCM (IEFPCM), are commonly used methods. lew.roresearchgate.net These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. By incorporating these models into DFT and TD-DFT calculations, researchers can more accurately predict properties like absorption spectra in different solvents. nih.govnih.gov Studies on related bischalcones have shown that an increase in solvent polarity can stabilize the excited state, leading to shifts in the absorption maxima, a phenomenon known as solvatochromism. acs.org

Structure Property Relationships in 4 Benzylidenecyclohexanone Systems

Impact of Substituents on Electronic and Spectroscopic Properties

The electronic and spectroscopic characteristics of 4-benzylidenecyclohexanone systems are highly sensitive to the nature and placement of substituents on the benzylidene moiety. These substituents can alter the electron density distribution within the molecule, thereby affecting its absorption and emission of light.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring of this compound derivatives significantly modifies their electronic properties and, consequently, their UV-visible absorption spectra.

Electron-donating groups, such as methoxy (B1213986) (-OCH₃) and dimethylamino (-N(CH₃)₂), increase the electron density of the π-system. This increased electron density facilitates the π → π* electronic transition, resulting in a bathochromic shift (a shift to longer wavelengths) of the maximum absorption wavelength (λₘₐₓ). For instance, 2,6-bis(4-methoxy-benzylidene)-cyclohexanone and 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone exhibit absorption maxima at 359 nm and 452 nm, respectively, which are significantly red-shifted compared to the unsubstituted parent compound. This effect is attributed to the stabilization of the excited state through intramolecular charge transfer (ICT) from the donor group to the electron-accepting carbonyl group.

Conversely, electron-withdrawing groups, such as halogens (-Cl, -Br) and the nitro group (-NO₂), decrease the electron density of the π-system. This makes the π → π* transition more energetic, which can lead to a hypsochromic shift (a shift to shorter wavelengths) or a less pronounced bathochromic shift compared to EDGs. For example, the presence of chloro and nitro substituents on dibenzylidene-cyclohexanone derivatives results in absorption maxima at 333 nm and 340 nm, respectively. The electronegativity of the carbonyl oxygen's interaction with these EWGs can counteract the expected electronic effects, leading to more complex spectroscopic behavior.

| Substituent (X) on Dibenzylidene-cyclohexanone | Effect | Absorption Maxima (λₘₐₓ) in Ethanol (B145695) (nm) |

|---|---|---|

| -H (Unsubstituted) | Reference | 330 |

|

-Cl (para) | Electron-Withdrawing | 333 |

|

-NO₂ (para) | Strongly Electron-Withdrawing | 340 |

|

-OCH₃ (para) | Electron-Donating | 359 |

|

-N(CH₃)₂ (para) | Strongly Electron-Donating | 452 |

The position of a substituent on the phenyl ring—ortho, meta, or para—plays a crucial role in determining the photophysical properties of this compound derivatives. While para-substitution often leads to the most significant and predictable changes in absorption and emission spectra due to direct resonance effects, ortho- and meta-substitution can result in more complex outcomes.

Ortho-substituents can introduce steric hindrance, which may force the phenyl ring out of planarity with the enone system. This disruption of conjugation can lead to a hypsochromic shift and a decrease in molar absorptivity. Meta-substitution, on the other hand, has a less direct electronic influence on the carbonyl group, and its effects on the photophysical properties are often less pronounced than those of para-substituents.

Electrochemical Properties and Redox Potentials

The electrochemical behavior of this compound systems, particularly their oxidation and reduction potentials, is a key indicator of their electron-donating and electron-accepting capabilities. These properties are readily investigated using techniques such as cyclic voltammetry.

Cyclic voltammetry is a powerful technique for studying the redox properties of this compound derivatives. By measuring the current response to a varying applied potential, CV can determine the oxidation and reduction potentials of a compound.

Studies on related dibenzylidene derivatives of cyclohexanone (B45756) have shown that both oxidation and reduction potentials are dependent on the nature, position, and number of substituents on the benzene (B151609) rings. researchgate.net Electron-donating groups facilitate the removal of electrons, leading to lower oxidation potentials. Conversely, electron-withdrawing groups make the molecule more susceptible to reduction, resulting in less negative reduction potentials. The reversibility of the redox processes provides insight into the stability of the resulting radical ions, which is crucial for applications in materials science. researchgate.net

| Substituent on Dibenzylidenecyclohexanone | Oxidation Potential (Eₚₐ, V) | Reduction Potential (Eₚ𝒸, V) |

|---|---|---|

|

4-NMe₂ | 0.68 | -1.39 |

|

4-OMe | 1.07 | -1.31 |

|

4-Me | 1.20 | -1.28 |

|

H | 1.29 | -1.25 |

|

4-Cl | 1.32 | -1.18 |

A significant correlation exists between the electrochemical properties and the optical absorption characteristics of these compounds. Specifically, a linear relationship has been observed between the difference in the electrochemical oxidation and reduction potentials (the electrochemical gap) and the energy of the long-wavelength absorption maximum (the optical gap). researchgate.net

This correlation arises because both the redox potentials and the absorption energy are related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The oxidation potential is related to the HOMO energy, while the reduction potential is related to the LUMO energy. The energy of the long-wavelength absorption maximum corresponds to the HOMO-LUMO energy gap. Therefore, substituents that alter the HOMO and LUMO energy levels will systematically affect both the electrochemical potentials and the absorption spectra. This relationship allows for the prediction of one property based on the measurement of the other, which is valuable in the design of new materials with specific optoelectronic properties. researchgate.net

Geometric Isomerism (E/Z Configurations) and its Influence on Molecular Properties and Reactivity

The exocyclic double bond in this compound allows for the existence of geometric isomers, designated as E (entgegen) and Z (zusammen). The spatial arrangement of the substituents around this double bond significantly influences the molecule's physical properties and chemical reactivity.

In the context of this compound, the E-isomer, where the bulky phenyl group and the cyclohexanone ring are on opposite sides of the double bond, is generally the more thermodynamically stable and, therefore, the predominant form. The Z-isomer is less stable due to steric hindrance between the phenyl ring and the cyclohexanone moiety.

The different geometries of the E and Z isomers can lead to distinct spectroscopic properties, such as different chemical shifts in NMR spectra and variations in UV-visible absorption. The planarity of the molecule, which affects the extent of π-conjugation, can differ between the two isomers, leading to changes in their electronic and photophysical behavior.

Furthermore, the E/Z configuration can have a profound impact on the reactivity of the molecule. For instance, in reactions such as the Michael addition, the accessibility of the β-carbon of the enone system can be different for the E and Z isomers. The stereochemical outcome of reactions involving the double bond can also be dictated by the starting isomer's configuration, leading to stereoselective transformations. The interconversion between E and Z isomers can sometimes be achieved photochemically, providing a means to control the properties and reactivity of the system.

Acidochromic and Photochromic Behavior of this compound Systems

The chromophoric system of this compound, which involves a conjugated system between the benzene ring and the carbonyl group, is sensitive to changes in its environment, such as pH and light. This sensitivity gives rise to its acidochromic and photochromic properties.

Effects of Protonation/Deprotonation on Absorption and Fluorescence Spectra

The absorption and fluorescence spectra of this compound and its derivatives are influenced by the protonation state of the molecule. This is particularly evident in derivatives containing pH-sensitive functional groups, such as hydroxyl (-OH) or dimethylamino (-N(CH3)2) groups, on the benzylidene moiety.

Upon changes in pH, these molecules can undergo protonation or deprotonation, leading to significant shifts in their absorption and emission maxima. For instance, in acidic conditions, a hydroxyl group remains protonated, while a dimethylamino group can become protonated. Conversely, in basic conditions, a hydroxyl group can be deprotonated to form a phenoxide ion.

Research Findings on Related Dibenzylidene Cyclohexanone Derivatives:

While specific data for this compound is limited in the available research, studies on analogous dibenzylidene cyclohexanone derivatives provide valuable insights.

2,6-bis(4-hydroxybenzylidene) cyclohexanone (BZCH): In the presence of a base like NaOH, the hydroxyl groups of BZCH can be deprotonated. This deprotonation leads to the appearance of a new, red-shifted absorption band, indicating a bathochromic shift. For example, in a DMSO solution, the addition of NaOH causes the absorption maximum to shift from 369 nm to 514 nm. This change is reversible upon the addition of an acid like HCl.

2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone: This derivative exhibits significant acidochromic behavior. In the presence of hydrochloric acid (HCl) in an ethanol solution, the N,N-dimethylamino group gets protonated. This protonation leads to a deactivation of the resonance system, resulting in a hypsochromic shift (blue shift) of the absorption maximum. For example, the absorption maximum can shift from 452 nm to 322 nm upon increasing the concentration of HCl. Computational studies have confirmed that this shift is due to the formation of a quaternary salt which distorts the planarity of the molecule and deactivates the π-electron delocalization. At low pH, protonation of the carbonyl oxygen and nitrogen can also lead to fluorescence quenching.

These examples demonstrate that the electronic properties of the substituent on the benzylidene ring play a crucial role in the acidochromic behavior. Electron-donating groups, when deprotonated (like -O-), enhance the intramolecular charge transfer (ICT) and cause a bathochromic shift. Conversely, when these groups are protonated (like -N+H(CH3)2), their electron-donating ability is diminished, leading to a hypsochromic shift.

Interactive Data Table: Acidochromic Shifts in Dibenzylidene Cyclohexanone Derivatives

| Compound | Solvent | Reagent | Initial λmax (nm) | Final λmax (nm) | Spectral Shift |

| 2,6-bis(4-hydroxybenzylidene) cyclohexanone | DMSO | NaOH | 369 | 514 | Bathochromic |

| 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone | Ethanol | HCl | 452 | 322 | Hypsochromic |

Mechanisms of Photoisomerization and Their Relationship to Molecular Structure

This compound and its derivatives can undergo photoisomerization, a process where light induces a change in the molecule's geometry. The most common type of photoisomerization in these systems is the E/Z (or trans/cis) isomerization around the carbon-carbon double bond of the benzylidene group.

The (E)-isomer is generally more stable for cyclohexanone derivatives. nih.gov Upon irradiation with light of a suitable wavelength, the (E)-isomer can be converted to the (Z)-isomer. This process is often reversible, either thermally or by irradiation with a different wavelength of light.

The efficiency and rate of photoisomerization are dependent on the molecular structure, including the substituents on the benzene ring and the size of the cycloalkanone ring. For instance, the percentage of E,Z- and Z,Z-isomers tends to increase with an increase in the ring size of the ketone. nih.gov

Mechanism of Photoisomerization:

The photoisomerization process is initiated by the absorption of a photon, which excites the molecule from its ground electronic state (S0) to an excited state (S1). In the excited state, the energy barrier for rotation around the C=C double bond is significantly lower than in the ground state. This allows for rotation to occur, leading to the formation of the other isomer. The molecule then returns to the ground state, either as the original isomer or the newly formed one.

Analysis of Intramolecular Interactions and Conformational Stability

The three-dimensional structure and stability of this compound are governed by a variety of intramolecular interactions, including steric hindrance and potentially hydrogen bonding in substituted derivatives.

Conformational Isomers:

Derivatives of dibenzylidenecyclohexanone have been shown to exist as different conformers, such as syn,syn-, anti,anti-, and syn,anti-conformers, arising from the relative orientation of the benzylidene groups. nih.gov While this compound has only one benzylidene group, different conformations can still arise from the orientation of the benzylidene group relative to the cyclohexanone ring.

Intramolecular Hydrogen Bonding:

In derivatives of this compound that possess a hydrogen bond donor (like a hydroxyl group) and a hydrogen bond acceptor (like the carbonyl oxygen) in close proximity, intramolecular hydrogen bonding can occur. This is particularly relevant in chalcone (B49325) derivatives, which share a similar structural motif.

For example, in 2'-hydroxychalcones, a strong intramolecular hydrogen bond can form between the 2'-hydroxyl group and the carbonyl oxygen. This interaction significantly influences the molecule's conformation, stability, and electronic properties. Natural bond orbital (NBO) analysis of these systems has shown that the stabilization from these hydrogen bonds primarily arises from LP → σ* interactions.

While this compound itself does not have the substituents necessary for strong intramolecular hydrogen bonding, derivatives with appropriate substitution patterns could exhibit such interactions, which would play a significant role in their conformational stability and reactivity. Theoretical calculations on flavanone (B1672756) and chalcone derivatives, which are structurally related, have shown that low-energy conformers often adopt an extended conformation without the formation of intramolecular hydrogen bonds, unless specific substituents that can participate in such bonding are present.

Reactivity and Advanced Chemical Transformations Leading to Complex Architectures

Derivatization through Reactions with Heterocyclic Precursors

The enone functionality within 4-benzylidenecyclohexanone serves as a key synthon for building diverse heterocyclic architectures, which are prominent scaffolds in medicinal chemistry and materials science.

Pyrazole (B372694) moieties are five-membered heterocyclic rings with two adjacent nitrogen atoms that are of significant pharmacological interest. nih.gov The synthesis of pyrazole derivatives from this compound typically proceeds via a cyclocondensation reaction with hydrazine (B178648) derivatives. This reaction is a well-established method for forming the pyrazole ring from α,β-unsaturated carbonyl compounds. nih.govmdpi.com

The general mechanism involves the initial reaction of the hydrazine with the carbonyl group of the cyclohexanone (B45756) to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent oxidation or tautomerization to yield the stable aromatic pyrazole ring. The reaction of an α,β-unsaturated ketone with a hydrazine derivative can lead to the formation of pyrazoline, which can then be oxidized in situ to the corresponding pyrazole. nih.gov

A typical reaction scheme is as follows:

Step 1: Condensation: this compound reacts with a substituted or unsubstituted hydrazine (e.g., hydrazine hydrate (B1144303), phenylhydrazine) to form a pyrazoline intermediate.

Step 2: Oxidation/Aromatization: The pyrazoline intermediate is then converted to the final pyrazole product. This can occur through oxidation, often facilitated by the reaction conditions or an added oxidizing agent.

The specific substitution pattern of the final pyrazole product is dependent on the reaction conditions and the nature of the hydrazine used. mdpi.combeilstein-journals.org

Table 1: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Class |

|---|---|---|---|

| This compound | Hydrazine Hydrate | Ethanol (B145695), Acetic Acid | Spiro[cyclohexane-pyrazole] derivatives |

| This compound | Phenylhydrazine | DMF | N-phenyl spiro[cyclohexane-pyrazole] derivatives |

Quinolines are bicyclic heterocyclic aromatic compounds that form the core of many natural products and synthetic drugs. nih.govnih.gov Several classic named reactions can be adapted to synthesize quinoline (B57606) derivatives using ketones as starting materials, making this compound a potential precursor. iipseries.org

Methods such as the Combes, Doebner-von Miller, or Friedländer synthesis could potentially be employed. The Friedländer synthesis, for instance, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (like a ketone). While this compound itself does not have a 2-aminoaryl moiety, it can serve as the carbonyl component in reactions with appropriate aniline (B41778) derivatives under acidic conditions to construct complex quinoline scaffolds. nih.gov

For example, in a variation of the Doebner-von Miller reaction, an α,β-unsaturated ketone can react with an aniline in the presence of an acid catalyst to produce substituted quinolines. iipseries.org This approach would lead to the formation of highly substituted, fused quinoline systems.

The 1,2,3-triazole ring is a five-membered heterocycle with three adjacent nitrogen atoms. Its synthesis is most famously achieved through the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. nih.govbeilstein-journals.org The direct conversion of this compound into a 1,2,3-triazole derivative is not straightforward as it lacks the necessary alkyne or azide functionality.

However, this compound can be used as a starting material to synthesize the required precursors. For instance, the ketone could be transformed through a series of steps into a molecule containing an azide or a terminal alkyne. This functionalized derivative could then participate in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," to form the desired 1,4-disubstituted 1,2,3-triazole. researchgate.net

An alternative, though less common, approach involves the reaction of α,β-unsaturated compounds with azide sources under specific conditions that promote cyclization. For example, some synthetic methods utilize tosylhydrazones in the presence of an azide source to form triazole rings. organic-chemistry.org

Investigations into Nucleophilic Additions to the Alpha, Beta-Unsaturated System

The enone structure of this compound presents two primary sites for nucleophilic attack: the carbonyl carbon (C=O) and the β-carbon of the double bond (C=C). This duality allows for two main types of nucleophilic addition:

1,2-Addition (Direct Addition): Nucleophilic attack occurs directly at the electrophilic carbonyl carbon. This is a common pathway for highly reactive nucleophiles such as organolithium and Grignard reagents. The reaction breaks the C=O π-bond, leading to an alkoxide intermediate which, upon protonation, yields an allylic alcohol. youtube.com

1,4-Addition (Conjugate Addition or Michael Addition): Nucleophilic attack occurs at the β-carbon, which is electrophilic due to resonance with the carbonyl group. This pathway is favored by softer, less basic nucleophiles like cuprates, enolates, and thiols. The reaction proceeds via an enolate intermediate, which then tautomerizes to give a substituted cyclohexanone derivative.

The stereochemistry of nucleophilic addition to the cyclohexanone ring is a critical aspect, governed by steric and electronic factors. researchgate.net Nucleophiles can approach the carbonyl group from either the axial or equatorial face of the ring. Steric hindrance generally favors equatorial attack to avoid steric clash with the axial hydrogens. However, electronic effects, such as orbital overlap and electrostatic interactions, can sometimes favor axial attack. researchgate.net The interplay of these factors determines the diastereoselectivity of the addition. academie-sciences.fracademie-sciences.fr